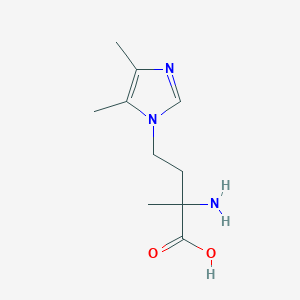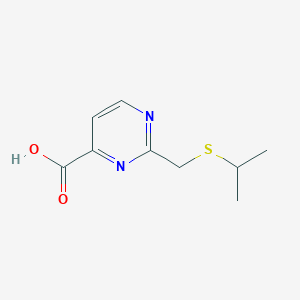
n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine: is a chemical compound with the molecular formula C11H23NO2S and a molecular weight of 233.37 g/mol . This compound is characterized by the presence of an ethyl group, a propylsulfonyl group, and a cyclohexanamine structure. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with ethylamine and propylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH, and using appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency and yield, and involves the use of industrial-grade equipment and materials .
Análisis De Reacciones Químicas
Types of Reactions: n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted cyclohexanamine derivatives.
Aplicaciones Científicas De Investigación
n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- n-Ethyl-2-(methylsulfonyl)cyclohexan-1-amine
- n-Ethyl-2-(butylsulfonyl)cyclohexan-1-amine
- n-Ethyl-2-(phenylsulfonyl)cyclohexan-1-amine
Comparison: n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine is unique due to the presence of the propylsulfonyl group, which imparts specific chemical and physical properties. Compared to similar compounds with different sulfonyl groups, it may exhibit different reactivity, solubility, and biological activity .
Propiedades
Fórmula molecular |
C11H23NO2S |
|---|---|
Peso molecular |
233.37 g/mol |
Nombre IUPAC |
N-ethyl-2-propylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO2S/c1-3-9-15(13,14)11-8-6-5-7-10(11)12-4-2/h10-12H,3-9H2,1-2H3 |
Clave InChI |
FLGZUUGHVBSHHP-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)C1CCCCC1NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)








